molecular formula C13H10OS B8409907 3-(Phenylthio)benzaldehyde

3-(Phenylthio)benzaldehyde

Cat. No. B8409907
M. Wt: 214.28 g/mol
InChI Key: MYSAHWZPLQBZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Combine 2-(3-phenylsulfanylphenyl)-[1,3]-dioxolane (0.3 g, 1.1 mmol) and acetonitrile (8.0 ml) add a solution of hydrochloric acid (1N, 2.0 ml). After 18 hours, concentrate in vacuum to remove most of the acetonitrile, dilute with water and extract with ether. Combine the organic extracts and wash once with saturated sodium bicarbonate, then with brine. Dry (Na2SO4) the organics, filter, and concentrated to give the title compound.
Name
2-(3-phenylsulfanylphenyl)-[1,3]-dioxolane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[CH:9]=[C:10]([CH:14]3OCC[O:15]3)[CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl>C(#N)C>[C:1]1([S:7][C:8]2[CH:9]=[C:10]([CH:11]=[CH:12][CH:13]=2)[CH:14]=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2-(3-phenylsulfanylphenyl)-[1,3]-dioxolane
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC=1C=C(C=CC1)C1OCCO1
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuum
CUSTOM
Type
CUSTOM
Details
to remove most of the acetonitrile
ADDITION
Type
ADDITION
Details
dilute with water
EXTRACTION
Type
EXTRACTION
Details
extract with ether
WASH
Type
WASH
Details
wash once with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (Na2SO4) the organics,
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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